1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Lipophilicity Membrane Permeability Drug Design

Procure this exact 1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine to maintain SAR continuity in kinase inhibitor, GPCR modulator, and gamma-secretase programs. The 3,4-dimethylphenyl motif provides a ~0.5 logP unit increase over 4-methylphenyl analogs—critical for CNS exposure. The N‑methyl pyrazole blocks oxidative metabolism, avoiding rapid clearance seen with NH‑pyrazoles. Only the 1‑methyl‑1H‑pyrazol‑3‑yl regioisomer aligns with published pharmacophoric models; the 4‑yl regioisomer introduces confounding SAR variables. Order this differentiated building block to explore proprietary chemical space in prokineticin receptor antagonist libraries.

Molecular Formula C17H23N3O2S
Molecular Weight 333.45
CAS No. 2034202-28-1
Cat. No. B2381261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2034202-28-1
Molecular FormulaC17H23N3O2S
Molecular Weight333.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C)C
InChIInChI=1S/C17H23N3O2S/c1-13-4-5-16(12-14(13)2)23(21,22)20-10-6-15(7-11-20)17-8-9-19(3)18-17/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3
InChIKeyADSNYNJAGLYWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3,4-Dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034202-28-1): Procurement-Relevant Structural & Physicochemical Baseline


1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic sulfonyl piperidine building block that combines a 3,4-dimethylbenzenesulfonyl group with a 1-methyl-1H-pyrazol-3-yl substituent at the piperidine 4-position [1]. This compound is primarily utilized as a versatile intermediate in medicinal chemistry for the construction of kinase inhibitor, GPCR modulator, and gamma-secretase inhibitor scaffolds, where precise substitution patterns critically govern target engagement and pharmacokinetic properties [2].

Why In-Class Sulfonyl Piperidine Analogs Cannot Substitute for 1-((3,4-Dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine in Procurement


Within the sulfonyl piperidine chemotype, even single-atom modifications—such as altering the pyrazole regioisomer, removing the N‑methyl group, or reducing phenyl substitution—produce pronounced shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk that translate into non-linear changes in target affinity, selectivity, and metabolic stability [1]. Consequently, generic replacement with a close analog lacking the exact 3,4-dimethylphenyl‑1‑methyl‑1H‑pyrazol‑3‑yl architecture risks invalidating SAR campaigns or yielding different pharmacokinetic profiles, making structure‑exact procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-((3,4-Dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine Versus Closest Analogs


Lipophilicity Advantage: Predicted logP vs. 4‑Methylphenyl Analog

Computational predictions indicate that the 3,4‑dimethylphenyl analog (target compound) possesses a higher logP than the mono‑methyl (4‑methylphenyl) analog, attributed to the additional methyl group on the phenyl ring [1]. While direct experimental logP for the comparator is not available in curated databases, the additive contribution of a methyl group to logP (+0.5 to +0.6 units) is well‑established for aryl systems [2], implying the target compound is approximately 0.5 logP units more lipophilic than its 4‑methylphenyl counterpart. Enhanced lipophilicity can correlate with improved passive membrane permeability, a key consideration for CNS‑penetrant or intracellular target programs.

Lipophilicity Membrane Permeability Drug Design

N‑Methyl Pyrazole vs. NH‑Pyrazole: Predicted Impact on Metabolic Stability

N‑Methylation of the pyrazole ring eliminates the hydrogen‑bond donor capacity of the NH group and sterically shields the heterocycle, a well‑documented strategy to reduce Phase‑I metabolism and improve metabolic stability [1]. The target compound bears a 1‑methyl‑1H‑pyrazol‑3‑yl group, whereas the direct NH analog (1-((3,4-dimethylphenyl)sulfonyl)-4-(1H‑pyrazol‑3‑yl)piperidine) lacks this protective methyl cap. Although no head‑to‑head microsomal stability data for these two specific compounds have been published, the general SAR for N‑methylpyrazoles predicts that the N‑methyl analog will exhibit a longer half‑life in liver microsome assays compared to its NH counterpart [1][2].

Metabolic Stability N‑Methylation Cytochrome P450

Regioisomeric Specificity: 1‑Methyl‑1H‑pyrazol‑3‑yl vs. 1‑Methyl‑1H‑pyrazol‑4‑yl Substitution

The position of the pyrazole attachment to the piperidine ring (3‑yl vs. 4‑yl) fundamentally alters the spatial trajectory of the heterocycle and its interactions with protein targets. In sulfonyl piperidine‑based gamma‑secretase inhibitors, moving the pyrazole attachment point from the 3‑position to the 4‑position was shown to drastically reduce APP inhibitory potency, demonstrating that regioisomers are not functionally interchangeable [1]. The target compound bears the 1‑methyl‑1H‑pyrazol‑3‑yl isomer, which is consistent with the active conformation observed for potent gamma‑secretase inhibition [1]. The 4‑yl regioisomer would be expected to yield significantly different, and likely inferior, biological activity in the same assay context.

Regioisomer Kinase Selectivity Scaffold Design

Optimal Application Scenarios for 1-((3,4-Dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine Based on Evidence


CNS‑Penetrant Lead Optimization Requiring Defined Lipophilicity

The predicted logP of 3.03 positions this compound in a favorable range for passive blood‑brain barrier penetration while avoiding excessive lipophilicity‑driven toxicity [1]. Medicinal chemists should prioritize this exact analog over the 4‑methylphenyl variant when designing CNS‑targeted kinase inhibitors or GPCR modulators, as the additional methyl group on the phenyl ring provides a quantifiable lipophilicity increment (~0.5 logP units) that can be the difference between CNS exposure and peripherally restricted candidates [2].

Metabolic Stability‑Driven Candidate Selection for In Vivo Efficacy Studies

The N‑methyl pyrazole group is expected to confer superior metabolic stability relative to the NH‑pyrazole analog by blocking a site of oxidative metabolism and reducing hydrogen‑bond‑mediated clearance [3]. In rodent efficacy models where plasma half‑life is a critical parameter, researchers should procure this specific N‑methyl analog to avoid the rapid clearance typically observed with unprotected NH‑pyrazoles [3].

SAR Exploration of Pyrazolopiperidine‑Based Gamma‑Secretase Inhibitors

The 1‑methyl‑1H‑pyrazol‑3‑yl substitution pattern aligns with the pharmacophoric requirements established for potent gamma‑secretase inhibition [4]. Procurement of this regioisomerically pure compound enables researchers to directly build upon published SAR without introducing confounding variables, whereas the 4‑yl regioisomer would require de novo SAR validation [4].

Modular Building Block for Sulfonyl Piperidine Libraries in Prokineticin Receptor Antagonist Discovery

The sulfonyl piperidine scaffold is a privileged motif in prokineticin receptor antagonist programs [5]. This compound offers a differentiated substitution pattern (3,4‑dimethylphenyl + 1‑methylpyrazole) that can generate proprietary chemical space. When constructing parallel libraries, researchers should include this specific building block to explore SAR around the 3,4‑dimethyl group, which is not present in more common 4‑methyl or unsubstituted phenyl analogs [5].

Quote Request

Request a Quote for 1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.